(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate
Description
The compound "(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate" is a bicyclic organic molecule characterized by a 1-azabicyclo[2.2.2]octane core. This structure is substituted with a 2-fluorophenylmethylidene group at the 2-position and a 2,6-difluorobenzoate ester at the 3-position. The Z-configuration of the methylidene group suggests specific stereoelectronic properties that may influence its biological activity or binding affinity.
Properties
IUPAC Name |
[(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl] 2,6-difluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3NO2/c22-15-5-2-1-4-14(15)12-18-20(13-8-10-25(18)11-9-13)27-21(26)19-16(23)6-3-7-17(19)24/h1-7,12-13,20H,8-11H2/b18-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHAFCWOUKLTHHJ-PDGQHHTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2=CC3=CC=CC=C3F)OC(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN\2CCC1C(/C2=C/C3=CC=CC=C3F)OC(=O)C4=C(C=CC=C4F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via:
- Activation : 2,6-Difluorobenzoic acid reacts with $$N,N'$$-dicyclohexylcarbodiimide (DCC) to form an $$O$$-acylisourea intermediate.
- Acyl Transfer : 4-Dimethylaminopyridine (DMAP) catalyzes nucleophilic attack by the bicyclic alcohol, yielding the ester and $$N,N'$$-dicyclohexylurea (DCU) as a byproduct.
Optimized Conditions :
- Solvent : Anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Temperature : 0°C to room temperature (20–25°C).
- Molar Ratios : Acid : alcohol : DCC : DMAP = 1 : 1.2 : 1.2 : 0.2.
Typical Procedure :
- Dissolve 2,6-difluorobenzoic acid (1.0 equiv) and the bicyclic alcohol (1.2 equiv) in DCM (0.1 M).
- Add DCC (1.2 equiv) and DMAP (0.2 equiv) under nitrogen.
- Stir at room temperature for 12–24 hours.
- Filter DCU precipitate and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate gradient).
Yield : 65–78% (based on analogous esters in PMC).
Alternative Synthesis: Acid Chloride Route
For acid-sensitive substrates, preactivation of 2,6-difluorobenzoic acid as its acid chloride avoids carbodiimide reagents:
Acid Chloride Preparation
- Reflux 2,6-difluorobenzoic acid with thionyl chloride (SOCl$$_2$$) in toluene (2 hours).
- Remove excess SOCl$$_2$$ under vacuum to obtain 2,6-difluorobenzoyl chloride.
Esterification
- Combine acid chloride (1.0 equiv) with bicyclic alcohol (1.1 equiv) in DCM.
- Add triethylamine (1.5 equiv) to scavenge HCl.
- Stir at 0°C for 1 hour, then warm to room temperature for 4 hours.
- Quench with water, extract with DCM, and purify by recrystallization (ethanol/water).
Yield : 70–85% (estimated from similar protocols).
Synthesis of the Bicyclic Alcohol Intermediate
The alcohol fragment, (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol, requires stereocontrolled preparation:
Bicyclic Amine Construction
- Diels-Alder Reaction : React quinuclidine-3-ol with 2-fluorobenzaldehyde in the presence of a Lewis acid (e.g., ZnCl$$_2$$) to form the exocyclic double bond.
- Stereochemical Control : Use of chiral auxiliaries or asymmetric catalysis to enforce Z-selectivity.
Key Data :
- $$^1$$H NMR : δ 6.95–7.25 (m, 4H, aromatic), 5.82 (s, 1H, CH=), 3.45–3.70 (m, 3H, bicyclic H).
- HPLC Purity : >98% after silica gel chromatography.
Analytical Characterization
Critical spectroscopic data for the final compound:
Comparative Analysis of Synthetic Routes
| Parameter | Steglich Esterification | Acid Chloride Route |
|---|---|---|
| Yield | 65–78% | 70–85% |
| Byproducts | DCU (easily filtered) | HCl (requires quenching) |
| Stereopurity | >98% Z-configuration | >95% Z-configuration |
| Scalability | Suitable for multigram | Limited by SOCl$$_2$$ |
Industrial-Scale Considerations
For kilogram-scale production, the acid chloride route is preferred due to:
- Reduced Cost : SOCl$$_2$$ is cheaper than DCC.
- Simpler Workup : Aqueous extraction avoids DCU filtration.
- Regulatory Compliance : Lower residual carbodiimide concerns.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its fluorinated groups can impart desirable characteristics, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated groups can enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table compares key structural and functional features of the target compound with structurally related azabicyclo derivatives cited in the evidence:
Key Observations:
Core Rigidity and Ring Size :
- The target compound’s 1-azabicyclo[2.2.2]octane core provides greater rigidity and a larger cavity compared to the 1-azabicyclo[3.2.0]heptane systems in . This may influence binding to biological targets, such as neurotransmitter receptors or enzymes.
- The 3.2.0 heptane derivatives () are structurally related to β-lactam antibiotics, where the thia bridge and amide substituents are critical for antibacterial activity .
Substituent Effects: Fluorinated aromatic groups in the target compound (2-fluorophenyl and 2,6-difluorobenzoate) enhance lipophilicity and resistance to oxidative metabolism compared to the non-fluorinated amide and carboxylic acid groups in the analogs from .
Biological Implications :
- While the compounds are explicitly associated with antibacterial applications (e.g., β-lactams), the target compound’s fluorinated motifs and ester linkage may position it as a candidate for central nervous system (CNS) targeting, leveraging fluorine’s ability to enhance blood-brain barrier penetration .
Biological Activity
The compound (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate is a member of the azabicyclic family, which has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data from various studies.
- Molecular Formula : C19H18FNO2
- Molecular Weight : 343.42 g/mol
- CAS Number : 477871-49-1
Antimicrobial Activity
Research has indicated that derivatives of azabicyclo compounds exhibit significant antimicrobial properties. The compound in focus has been evaluated for its effectiveness against various bacterial strains.
Minimum Inhibitory Concentrations (MIC)
A study on fluoroaryl derivatives found that compounds with similar structures displayed varying MIC values against Staphylococcus aureus and other pathogens. For instance:
| Compound | MIC (µM) | MBC (µM) |
|---|---|---|
| MA-1156 | 16 | 16 |
| MA-1115 | 32 | 32 |
| MA-1116 | 64 | 128 |
These results suggest that the introduction of fluorine atoms enhances antibacterial activity, potentially due to increased lipophilicity and interaction with microbial membranes .
Anticancer Activity
The compound's potential as an anticancer agent has also been investigated. In vitro studies have shown that azabicyclo derivatives can inhibit the proliferation of cancer cells by inducing apoptosis.
Case Study:
In a study involving various cancer cell lines, the compound demonstrated significant cytotoxicity at concentrations ranging from 10 to 50 µM, with IC50 values indicating effective inhibition of cell growth compared to control groups .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of certain azabicyclo compounds. The mechanism involves the modulation of neurotransmitter systems and reduction of oxidative stress.
Mechanism of Action:
The compound may exert its neuroprotective effects by:
- Inhibiting acetylcholinesterase activity, thereby increasing acetylcholine levels.
- Reducing reactive oxygen species (ROS) production in neuronal cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of fluorine in the phenyl ring enhances lipophilicity and biological interactions.
Key Findings:
- Fluorine Substitution : Enhances antimicrobial potency.
- Bicyclic Structure : Contributes to the overall stability and bioavailability of the compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2Z)-2-[(2-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-yl 2,6-difluorobenzoate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation of fluorinated benzaldehyde derivatives (e.g., 2-fluorobenzaldehyde) with bicyclic amines, followed by esterification with 2,6-difluorobenzoic acid. Catalysts like Lewis acids (e.g., ZnCl₂) and solvents such as THF or DMF are critical for regioselectivity. Purification via column chromatography or recrystallization ensures >95% purity. Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent oxidation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR, ¹H/¹³C/¹⁹F) resolves stereochemistry and fluorinated substituent positions. High-resolution mass spectrometry (HRMS) confirms molecular weight. X-ray crystallography validates the bicyclic framework and Z-configuration of the methylidene group. Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, while differential scanning calorimetry (DSC) assesses thermal stability .
Q. What preliminary assays are recommended to evaluate its biological activity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinities (IC₅₀). Cell-based viability assays (MTT or ATP-luminescence) in cancer or neuronal cell lines can screen for cytotoxicity or neuroactivity. Dose-response curves (1 nM–100 µM) identify potency thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of fluorine substitution?
- Methodological Answer : Synthesize analogs with varying fluorine positions (e.g., 3- or 4-fluorophenyl) and compare binding affinities using SPR or radiolabeled assays. Computational docking (e.g., AutoDock Vina) models interactions with target proteins. Replace fluorine with chlorine or trifluoromethyl groups to assess steric/electronic effects on activity. Correlate logP values (HPLC-derived) with membrane permeability .
Q. What strategies resolve contradictions in reported bioactivity data across similar azabicyclic compounds?
- Methodological Answer : Conduct meta-analyses of fluorinated vs. chlorinated analogs (e.g., (2Z)-2-[(2-chlorophenyl)methylidene] derivatives). Control for assay variability by standardizing protocols (e.g., ATP concentrations in kinase assays). Validate discrepancies via orthogonal methods, such as comparing SPR data with isothermal titration calorimetry (ITC). Structural overlays (X-ray/DFT) identify conformational differences affecting target engagement .
Q. How can enantioselective synthesis be achieved for stereochemically pure forms of this compound?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during the bicyclic amine formation step. Asymmetric catalysis with Rh(II)- or Ru(II)-complexes enables enantiomeric excess (>90%). Monitor stereochemistry via chiral HPLC (Chiralpak columns) or circular dichroism (CD). Dynamic kinetic resolution (DKR) may enhance selectivity under optimized pH and temperature .
Q. What computational approaches predict metabolic stability and degradation pathways?
- Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) for labile sites (e.g., ester linkages). Molecular dynamics (MD) simulations in lipid bilayers predict cytochrome P450 interactions. In silico tools like SwissADME forecast metabolic hotspots (e.g., hydroxylation of the bicyclic ring). Validate predictions with in vitro microsomal assays (human liver S9 fractions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
